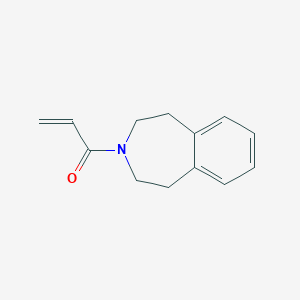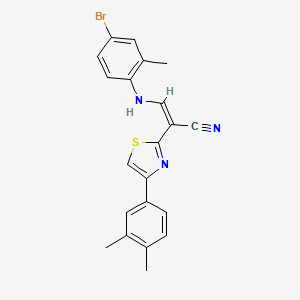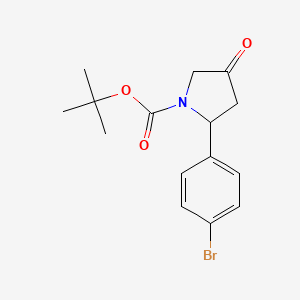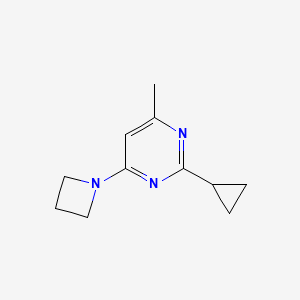
1-(1,2,4,5-Tetrahidro-3-benzazepin-3-il)prop-2-en-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2,4,5-Tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one is a compound belonging to the benzazepine family, which is characterized by a seven-membered ring containing nitrogen
Aplicaciones Científicas De Investigación
1-(1,2,4,5-Tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one has several scientific research applications:
Mecanismo De Acción
Target of Action
Related compounds such as substituted 3h-2-benzazepin-3-ones are known to play a crucial role in the design of potent opioid receptor antagonists . They are also used in the preparation of small-molecule integrin antagonists .
Mode of Action
For instance, opioid peptidomimetics derived from this heterocycle are used for pain treatment .
Biochemical Pathways
It is known that peptide-based tyrosine kinase inhibitors, which use this ring system, can affect various biochemical pathways .
Pharmacokinetics
Its predicted properties include a melting point of 143-144 °c, a boiling point of 3390±210 °C, and a density of 1100±006 g/cm3 . It is slightly soluble in DMSO and methanol , which may impact its bioavailability.
Result of Action
It is known that related compounds have demonstrated potential as medicines for the treatment of osteoporosis in humans .
Action Environment
It is known that the compound should be stored in a dry room at room temperature , indicating that moisture and temperature could potentially affect its stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,4,5-Tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of propargyl nitrones under basic conditions . Another method includes the use of transition metal-catalyzed reactions, such as ring-closing metathesis of dimethylidene precursors or rhodium-catalyzed carbonylation of 2-alkynyl benzylamines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,2,4,5-Tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the benzazepine ring, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(1,2,4,5-Tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one include:
1,2,4,5-Tetrahydro-3-benzazepin-3-one: A closely related compound with similar structural features and chemical properties.
1,2,4,5-Tetrahydro-1,4-benzodiazepin-3-one: Another benzazepine derivative with distinct biological activities.
Uniqueness
The uniqueness of 1-(1,2,4,5-Tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one lies in its specific structural configuration, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
1-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-13(15)14-9-7-11-5-3-4-6-12(11)8-10-14/h2-6H,1,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXCBBAUNSDIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=CC=CC=C2CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,5-dimethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2427092.png)
![4-fluoro-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2427093.png)



![3-[(4-Methylphenyl)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2427099.png)
![3-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-propoxypyridazine](/img/structure/B2427101.png)


![5-(7-Azabicyclo[2.2.1]heptan-7-yl)-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2427105.png)
![1-(3-methylbenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2427106.png)

![(2S)-2-({2-azabicyclo[2.2.1]heptane-2-carbonyl}amino)propanoic acid](/img/structure/B2427110.png)

